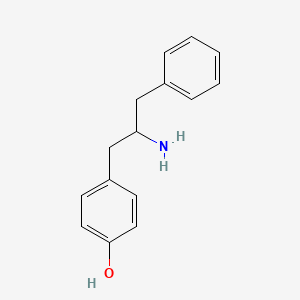
3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate typically involves the reaction of 3-acetyl-2-oxo-2H-1-benzopyran-7-ol with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester bond in the bromoacetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in solvents like ethanol or methanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols
科学的研究の応用
3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 3-Acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
- 3-Acetyl-7-β-D-glucopyranosyloxycoumarin
- 2H-1-Benzopyran-3-carbonitrile, 7,8-dihydroxy-2-oxo-
Uniqueness
3-Acetyl-2-oxo-2H-1-benzopyran-7-yl bromoacetate is unique due to its bromoacetate group, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, enabling the creation of a wide range of derivatives with potential biological and industrial applications .
特性
CAS番号 |
80716-15-0 |
|---|---|
分子式 |
C13H9BrO5 |
分子量 |
325.11 g/mol |
IUPAC名 |
(3-acetyl-2-oxochromen-7-yl) 2-bromoacetate |
InChI |
InChI=1S/C13H9BrO5/c1-7(15)10-4-8-2-3-9(18-12(16)6-14)5-11(8)19-13(10)17/h2-5H,6H2,1H3 |
InChIキー |
HYDAAIGTPJULDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC(=O)CBr)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
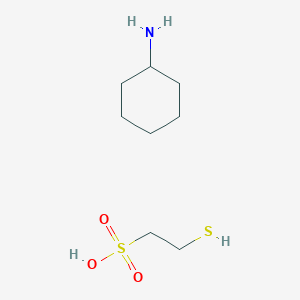


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

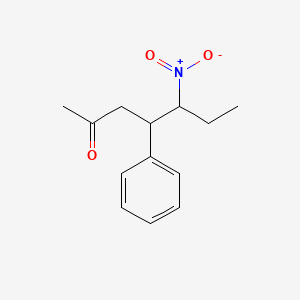
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
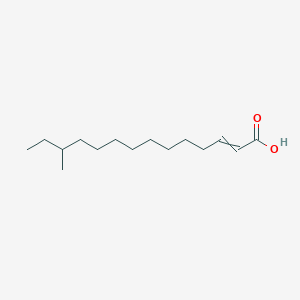
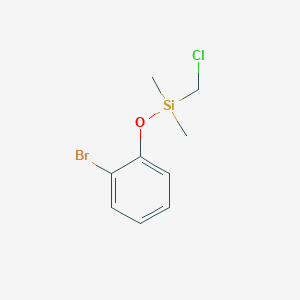

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
